5-[3-(piperidin-1-ylcarbonyl)phenyl]-2-furamide
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Description
5-[3-(piperidin-1-ylcarbonyl)phenyl]-2-furamide, also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. PIPER belongs to the class of furan-carboxamide derivatives and has a molecular weight of 318.4 g/mol.
Mechanism of Action
Future Directions
The presence of multiple functional groups in this compound suggests potential for a variety of chemical modifications, which could be explored in future research. Additionally, if this compound shows promising biological activity, it could be a candidate for further development as a pharmaceutical .
Properties
IUPAC Name |
5-[3-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c18-16(20)15-8-7-14(22-15)12-5-4-6-13(11-12)17(21)19-9-2-1-3-10-19/h4-8,11H,1-3,9-10H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFRFICOJHMTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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